N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide

Microtubule Inhibition Tubulin Polymerization Mechanism-of-Action Differentiation

Researchers needing to discriminate between G1/S (indisulam-like) and G2/M (tubulin) pathways face structural analog confusion. ER-67880 provides definitive mechanism resolution. - **Target**: Colchicine-site tubulin binder (Ki 14 μM); induces G2/M arrest. - **Key Data**: IC50 0.2 μg/mL (Colon 38); 0.55 μg/mL (KB). - **Supply**: Quantified, stable sulfonamide for SAR or transcriptomic studies.

Molecular Formula C15H13ClN2O3S
Molecular Weight 336.8 g/mol
CAS No. 247186-96-5
Cat. No. B1684095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide
CAS247186-96-5
SynonymsER67880;  ER 67880;  ER-67880.
Molecular FormulaC15H13ClN2O3S
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl
InChIInChI=1S/C15H13ClN2O3S/c1-21-10-5-7-11(8-6-10)22(19,20)18-14-4-2-3-12-13(16)9-17-15(12)14/h2-9,17-18H,1H3
InChIKeyUEIFSFBNRBJSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ER-67880: A Dual-Profile Microtubule-Targeting Sulfonamide


N-(3-Chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide (ER-67880) is a synthetic sulfonamide-based microtubule inhibitor belonging to a focused library of antitumor sulfonamides [1]. It functions as a tubulin polymerization inhibitor with a colchicine-site binding mode and exhibits a unique dual gene-expression signature, transcriptionally resembling both the antimitotic agent E7010 and the G1/S cell-cycle disruptor indisulam (E7070) [1]. The compound carries a 3-chloroindole core substituted at position 7 with a 4-methoxybenzenesulfonamide moiety, distinguishing it from the clinically evaluated 1,4-benzenedisulfonamide analog indisulam.

Tubulin polymerization inhibitor with colchicine-site binding mode
Dual gene-expression signature resembling both antimitotic and G1/S profiles
Mechanism-differentiated probe vs. indole-1,4-benzenedisulfonamides such as indisulam

Why Indole-Sulfonamide Microtubule Inhibitors Are Not Interchangeable


Despite sharing a 3-chloroindole core, the sulfonamide substitution at position 7 defines the biological mechanism: a 1,4-benzenedisulfonamide group (indisulam) produces a carbonic anhydrase-mediated G1/S block, while a 4-methoxybenzenesulfonamide moiety (ER-67880) yields direct tubulin-interaction and G2/M arrest [1]. Transcriptomic profiling confirms that ER-67880 does not phenocopy indisulam, instead exhibiting a hybrid gene-expression pattern reminiscent of both a tubulin disruptor and a cell-cycle modulator [1]. Substituting one indole sulfonamide for another without quantitative evidence therefore risks targeting entirely different pathways and producing non-comparable experimental outcomes.

Mechanism switch with sulfonamide substitution
Replacing the 4-methoxybenzenesulfonamide moiety with a 1,4-benzenedisulfonamide may shift the target from tubulin to carbonic anhydrase, altering the cell-cycle arrest phase from G2/M to G1/S.
Transcriptomic profile not interchangeable
ER-67880 exhibits a hybrid expression signature not shared by indisulam or E7010; assuming similar gene-regulatory outcomes can lead to non-comparable experimental data.
Cell-cycle endpoint divergence
Compounds with the same 3-chloroindole core may produce opposite cell-cycle effects (G2/M arrest vs. G1/S blockade) depending on the 7-position substituent, requiring target-specific validation.

Quantitative Evidence for Selecting ER-67880 Over Key Analogs


Tubulin Polymerization Inhibition vs. Indisulam

ER-67880 directly inhibits tubulin polymerization with an IC50 of 9.5 μM (9,500 nM) in a cell-free goat-brain tubulin assay relative to colchicine [1]. In contrast, indisulam (E7070) is characterized as a G1/S cell-cycle inhibitor with no measurable tubulin polymerization activity under the same screening paradigm; the J. Med. Chem. study clearly distinguishes the two mechanisms based on COMPARE analysis and flow cytometry across 39 human cancer cell lines [2]. This functional divergence maps directly to the sulfonamide substitution pattern at the indole 7-position.

Tubulin Polymerization Inhibition
Head-to-head
IC50 9.5 μM No inhibition (Indisulam)
Supports tubulin-target engagement selection
Cell-free goat brain tubulin assay; colchicine reference
Microtubule Inhibition Tubulin Polymerization Mechanism-of-Action Differentiation

Transcriptomic Fingerprint: Dual vs. Single Profile

High-density oligonucleotide microarray analysis (12,000 probe sets) revealed that ER-67880 produces a hybrid gene-expression signature that clusters with both E7010 (a tubulin polymerization disruptor) and E7070 (indisulam, a G1/S blocker), whereas E7010 and E7070 generate mutually exclusive expression patterns [1]. The 3-type (E7070-like) profile of ER-67880 was not apparent in cell-based phenotypic screens, being detectable only through transcriptomic analysis [1]. This dual character is not shared by indisulam, E7010, or any other sulfonamide in the focused library.

Transcriptomic Fingerprint
Head-to-head
Dual signature (E7010 + E7070-like) Single signatures (E7010 or E7070 only)
Reported dual-pathway transcriptomic response
Affymetrix HuGeneFL array, JFCR39 panel; phenotype not visible by cell-based screen alone
Gene Expression Profiling Transcriptomic Signature COMPARE Analysis Medicinal Genomics

Antiproliferative Potency in Colon Carcinoma Models

ER-67880 exhibits an antiproliferative IC50 of 0.2 μg/mL against murine Colon 38 adenocarcinoma cells . For perspective, indisulam (E7070) demonstrates an IC50 of 0.11 μg/mL against HCT116 human colorectal carcinoma cells under a comparable proliferation assay format, with significantly higher IC50 values (up to 94 μg/mL) against less sensitive lines such as NCI-H596 NSCLC [1]. Although the cell lines differ, both compounds reach sub-microgram-per-mL potency in colon-derived models, with the critical distinction being that ER-67880 achieves this through tubulin inhibition leading to G2/M arrest, while indisulam acts via G1/S blockade and cyclin E degradation.

Colon Carcinoma Proliferation
Context-dependent
IC50 0.2 μg/mL (Colon 38) Indisulam IC50 0.11 μg/mL (HCT116)
Supports colon model proliferation endpoint context
Different cell lines and arrest mechanisms; cross-study comparison only
Antiproliferative Activity Colon Cancer Cell Viability IC50 Comparison

Colchicine-Site Binding Affinity Benchmarking

ER-67880 binds to tubulin with a Ki of 14,000 nM (14 μM) when assayed against goat brain tubulin relative to colchicine [1]. While colchicine itself binds with sub-μM affinity (typical Kd ~0.1-0.5 μM), the measurable but moderate affinity of ER-67880 distinguishes it from indisulam, which does not compete for the colchicine binding site at all [2]. This places ER-67880 in the moderate-affinity colchicine-site ligand category, suitable for applications where complete tubulin depolymerization is not desired.

Colchicine-Site Binding
Class-level
Ki 14,000 nM
Moderate colchicine-site ligand
~30–140× weaker than colchicine; supports concentration-dependent tubulin studies
Tubulin Binding Colchicine Site Binding Affinity Ki Determination

Structural Determinant of Mechanism Switching

The replacement of the 4-sulfamoylphenylsulfonyl group (indisulam) with a 4-methoxybenzenesulfonyl group (ER-67880) at the indole 7-position converts a G1/S cell-cycle inhibitor into a microtubule-targeting agent [1]. This single structural change preserves the 3-chloroindole core and the sulfonamide linkage, yet fundamentally alters both the molecular target and the transcriptional response, as confirmed by microarray profiling [1]. No other substitution in the published focused library produced a compound with the same dual transcriptomic signature [1].

Structural Mechanism Switch
Head-to-head
4-MeO-benzenesulfonamide → tubulin inhibitor 4-SO2NH2-benzenedisulfonamide → G1/S inhibitor
Single pharmacophoric substitution determines target
Confirmed by COMPARE analysis and microarray profiling in 39 cancer cell lines
Structure-Activity Relationship Pharmacophore Sulfonamide Chemistry Mechanism Switch

Recommended Application Scenarios for ER-67880


G2/M Arrest-Mediated Antiproliferation in Carcinoma Models

ER-67880 produces a G2/M phase cell-cycle block accompanied by abnormal DNA replication, as demonstrated by flow cytometry in cancer cell lines treated at concentrations corresponding to its antiproliferative IC50 values (0.2 μg/mL for Colon 38, 0.55 μg/mL for KB) [1]. This specific arrest pattern is characteristic of microtubule-targeting agents and is not produced by the G1/S-blocking analog indisulam. Researchers can deploy ER-67880 as a probe to dissect G2/M checkpoint signaling in colon adenocarcinoma and nasopharyngeal carcinoma models, with a defined dose-response relationship [1].

Transcriptomic Studies Requiring a Dual-Signature Inhibitor

The dual gene-expression profile of ER-67880—simultaneously resembling both an antimitotic and a G1/S-modulating signature—makes it uniquely suited for combinatorial transcriptomic studies aiming to identify synthetic lethal partners or resistance mechanisms [1]. Unlike indisulam, which produces a single transcriptional signature, ER-67880 engages both tubulin and G1-phase-related transcriptional programs, enabling multi-pathway perturbation from a single agent in high-content genomic screens [1].

Structure-Activity Relationship Studies on Indole Sulfonamides

As the compound that establishes 4-methoxybenzenesulfonamide as the minimal tubulin-engaging pharmacophore within the 3-chloroindole series, ER-67880 serves as a critical reference standard for SAR investigations [1]. Procurement of ER-67880 alongside indisulam enables parallel comparative studies that experimentally link a single structural modification (4-MeO vs. 4-SO2NH2) to a complete mechanism-of-action switch (tubulin inhibition vs. carbonic anhydrase/G1 blockade) [1].

Moderate-Affinity Colchicine-Site Probe for Tubulin Dynamics

With a tubulin binding Ki of 14 μM at the colchicine site, ER-67880 offers a moderate-affinity alternative to high-potency colchicine-site agents (e.g., colchicine itself, Kd ~0.1-0.5 μM) [1]. This affinity window is advantageous for studying tubulin dynamics without causing immediate, complete microtubule depolymerization, enabling kinetic investigations of polymerization/depolymerization equilibrium [1]. The compound can be used in vitro at concentrations bracketing the Ki (10–100 μM range) to probe concentration-dependent effects on microtubule assembly [1].

Application
Selection Property
Validation Focus
G2/M cell-cycle arrest studies
Microtubule-targeting mechanism with G2/M phase specificity
Flow cytometry cell-cycle profiling, concentration-response relationship
Transcriptomic dual-signature profiling
Hybrid gene expression pattern resembling antimitotic and G1/S programs
Microarray or RNA-seq signature comparison vs. E7010 and indisulam
Indole sulfonamide SAR investigations
4-Methoxybenzenesulfonamide as minimal tubulin-engaging pharmacophore
Comparative tubulin binding and cell-cycle assays against 1,4-benzenedisulfonamide analogs
Concentration-dependent tubulin dynamics studies
Reported moderate colchicine-site affinity (Ki context)
Microtubule polymerization/depolymerization equilibrium at concentrations around binding Ki
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